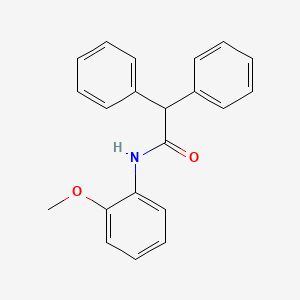![molecular formula C14H21N7O2 B5612350 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5612350.png)
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone is a novel compound, primarily synthesized for its potential applications in various fields like chemistry, biology, and medicine. The compound’s structure, characterized by a pyridazinone core and a triazinyl moiety, suggests a rich chemical versatility and a promising pharmacological profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process. Initially, 3(2H)-pyridazinone is alkylated using a suitable alkyl halide to form 2-propyl-3(2H)-pyridazinone. This intermediate is then subjected to a nucleophilic substitution reaction with 4,6-bis(dimethylamino)-1,3,5-triazine-2-chloro to afford the final product. Industrial Production Methods: On an industrial scale, these reactions are optimized for high yield and purity. Parameters such as temperature, solvents, and reaction time are carefully controlled to ensure the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone undergoes various reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions Used in These Reactions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major Products Formed from These Reactions: Oxidation of the compound could yield pyridazinone derivatives, while reduction might lead to alcohols
Wissenschaftliche Forschungsanwendungen
In Chemistry, the compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials. In Biology, it acts as a molecular probe for studying cellular processes, given its structural complexity. In Medicine, preliminary studies suggest its potential as an anti-inflammatory or anti-cancer agent, thanks to its unique molecular framework. In Industry, the compound's stability and reactivity make it useful in developing advanced polymers and coatings.
Wirkmechanismus
The compound exerts its effects through a multi-faceted mechanism. Its triazinyl group is known to interact with nucleic acids, potentially inhibiting enzymes or interfering with DNA replication. The pyridazinone core might modulate protein kinases, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds like 2-ethyl-3(2H)-pyridazinone and 4,6-dimethylamino-1,3,5-triazinyl derivatives. Uniqueness: Unlike its analogs, 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone combines the reactivity of a triazine ring with the stability of a pyridazinone core, offering a broader range of applications and a distinct pharmacological profile.
Eigenschaften
IUPAC Name |
6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2/c1-6-9-21-11(22)8-7-10(18-21)23-14-16-12(19(2)3)15-13(17-14)20(4)5/h7-8H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPGTSNKFTYINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE](/img/structure/B5612280.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(4-methoxybenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612291.png)

![N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5612305.png)
![6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5612309.png)
![5-(1-adamantylacetyl)-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5612316.png)
![2-(3-oxo-1,3-dihydro-2H-indazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5612322.png)
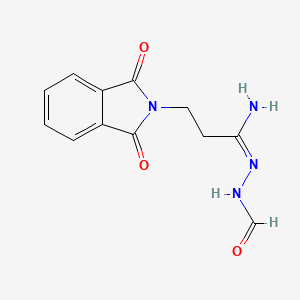
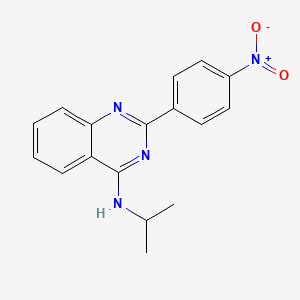
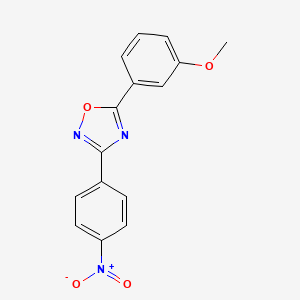
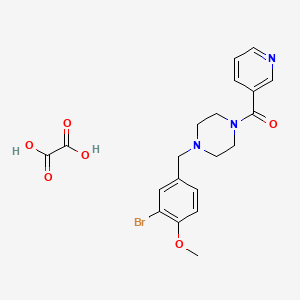
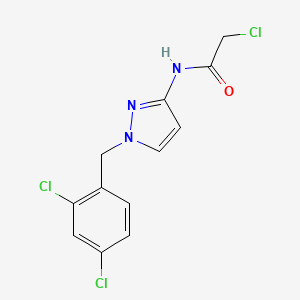
![1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5612361.png)
